Phthalic Acid Anhydride-d4

LC-MS/MS Bioanalysis Quantitation

This is a deuterium-labeled SIL internal standard (M+4) providing essential co-elution and identical recovery for LC-MS/MS phthalate quantitation. Non-deuterated or analog substitutes cannot correct for matrix effects, leading to quantitative errors. Essential for compliance with ICH guidelines in API impurity testing and environmental phthalate analysis. Stock for immediate dispatch.

Molecular Formula C8H4O3
Molecular Weight 152.14 g/mol
CAS No. 75935-32-9
Cat. No. B114058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic Acid Anhydride-d4
CAS75935-32-9
Synonyms1,2-Benzenedicarboxylic Anhydride-d4;  1,3-Phthalandione-d4;  2-Benzofuran-1,3-dione-d4;  Araldite HT 901-d4;  ESEN-d4;  HT 901-d4;  NSC 10431-d4;  Phthalandione-d4;  Phthalanhydride-d4;  Phthalic acid anhydride-d4;  Retarder AK-d4;  Retarder B-C-d4;  Retarder E
Molecular FormulaC8H4O3
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2=O
InChIInChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D
InChIKeyLGRFSURHDFAFJT-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (~2~H_4_)-2-Benzofuran-1,3-dione (Phthalic Anhydride-d4): A Core Procurement Primer for Analytical Scientists


(~2~H_4_)-2-Benzofuran-1,3-dione (CAS 75935-32-9), more commonly known as Phthalic Anhydride-d4, is a deuterium-labeled isotopologue of phthalic anhydride (CAS 85-44-9) . As a stable isotope-labeled (SIL) internal standard (IS), it possesses nearly identical physicochemical properties to its unlabeled analog, with the critical exception of a distinct +4 mass shift (M+4) in mass spectrometry . This mass difference allows for precise chromatographic co-elution and co-extraction while enabling the mass spectrometer to distinguish between the analyte and the IS, making it an indispensable tool for accurate quantitation in complex biological and environmental matrices .

Why Unlabeled Phthalic Anhydride and Analog IS Are Unreliable Substitutes for Precise (~2~H_4_)-2-Benzofuran-1,3-dione Quantitation


Generic substitution with unlabeled phthalic anhydride or non-isotopic structural analogs fails in quantitative bioanalysis due to fundamental differences in analytical behavior and matrix effects. Non-deuterated compounds cannot be distinguished from the target analyte by mass spectrometry, rendering them useless as internal standards in complex sample matrices . Conversely, non-identical structural analogs, while possessing a different mass, often exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention time compared to the analyte. This discrepancy prevents them from accurately correcting for variations in sample preparation and instrument response, leading to significant quantitative errors and poor assay reproducibility [1][2]. Only a stable isotope-labeled analog like (~2~H_4_)-2-Benzofuran-1,3-dione provides the necessary co-elution and near-identical physicochemical behavior to compensate for these variables effectively [3].

Quantifiable Evidence for Selecting (~2~H_4_)-2-Benzofuran-1,3-dione Over Alternative Internal Standards


Unambiguous Analyte Resolution via a Distinct +4 Mass Shift (M+4)

(~2~H_4_)-2-Benzofuran-1,3-dione provides a definitive +4 Da mass shift relative to its unlabeled counterpart (phthalic anhydride, M0) . This separation exceeds the minimum requirement of 3 Da for small molecules, ensuring baseline resolution and eliminating spectral interference in quantitative LC-MS/MS assays . In contrast, a +1 or +2 Da labeled analog may suffer from isotopic peak overlap from the native analyte's M+1 or M+2 isotopes, compromising quantification accuracy [1].

LC-MS/MS Bioanalysis Quantitation

Maximized Isotopic Purity Ensures Minimal Analytical Interference

Commercially available (~2~H_4_)-2-Benzofuran-1,3-dione is supplied with a defined and verified isotopic purity of 98 atom % D . This high degree of labeling is critical; lower-purity standards (e.g., <95 atom % D) contain significant levels of unlabeled (M0) species, which will contribute an unknown, variable background signal to the analyte channel, leading to overestimation of analyte concentration and reduced method sensitivity . Procurement of a standard with a specified and high atom % D value is therefore a non-negotiable parameter for robust assay development.

Method Validation Quality Control Procurement Specification

Physicochemical Co-Elution Prevents Quantitation Bias from Matrix Effects

Deuterated internal standards like (~2~H_4_)-2-Benzofuran-1,3-dione are superior to structural analogs because they co-elute with the target analyte during reversed-phase liquid chromatography [1]. This co-elution ensures that both compounds experience identical matrix effects (ion suppression or enhancement) at the exact moment of ionization, allowing for accurate and precise compensation [2]. In contrast, a non-identical analog IS that elutes at a different time will encounter a different matrix environment, leading to over- or under-correction of the analyte signal and significant quantitative bias [3].

LC-MS/MS Bioanalysis Matrix Effects

High-Impact Application Scenarios for (~2~H_4_)-2-Benzofuran-1,3-dione in Quantitative Analysis


Accurate Quantitation of Phthalate Metabolites in Human Biomonitoring Studies

In studies assessing human exposure to plasticizers, (~2~H_4_)-2-Benzofuran-1,3-dione is a critical intermediate for synthesizing deuterated phthalate metabolite standards . These SIL standards are essential for the accurate LC-MS/MS quantification of metabolites in urine or plasma. The use of a deuterated internal standard is mandated to correct for the significant matrix effects inherent in biological fluids, ensuring reported exposure levels are reliable and reproducible for epidemiological and risk assessment purposes .

Ensuring Regulatory Compliance in Pharmaceutical Impurity Profiling

For pharmaceutical manufacturers, quantifying trace levels of phthalic anhydride or related process impurities in active pharmaceutical ingredients (APIs) is a critical quality control requirement. (~2~H_4_)-2-Benzofuran-1,3-dione serves as the ideal internal standard for developing a validated LC-MS method [1]. Its co-elution and mass distinction properties enable precise quantification at sub-ppm levels, providing the analytical rigor necessary for meeting stringent ICH and pharmacopoeial guidelines .

Robust Environmental Fate and Transport Studies of Phthalate Esters

Research into the environmental degradation and transport of widely used phthalate esters (e.g., DEHP, DBP) relies on accurate quantitation of their primary hydrolysis product: phthalic acid/anhydride. Utilizing (~2~H_4_)-2-Benzofuran-1,3-dione as an internal standard allows scientists to correct for analyte losses during complex sample preparation (e.g., solid-phase extraction from water or soil) and to overcome ion suppression from dissolved organic matter, leading to more accurate measurements of environmental concentrations and degradation kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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